N-(4-bromophenyl)-4-phenoxybutanamide
Description
N-(4-Bromophenyl)-4-phenoxybutanamide is an amide derivative featuring a 4-bromophenyl group attached to a butanamide backbone via a phenoxy linker. This structure combines halogenated aromaticity with a flexible aliphatic chain, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-13-8-10-14(11-9-13)18-16(19)7-4-12-20-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVBBPAZMYFBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-phenoxybutanamide typically involves the reaction of 4-bromobenzoyl chloride with 4-phenoxybutanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity. The reaction can be represented as follows:
4-bromobenzoyl chloride+4-phenoxybutanamidetriethylamine, dichloromethanethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-phenoxybutanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenoxybutanamide moiety can undergo oxidation to form corresponding oxides.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of N-(4-iodophenyl)-4-phenoxybutanamide.
Oxidation: Formation of N-(4-bromophenyl)-4-phenoxybutanoic acid.
Reduction: Formation of N-(4-bromophenyl)-4-phenoxybutylamine.
Scientific Research Applications
N-(4-bromophenyl)-4-phenoxybutanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the development of novel materials with specific properties.
Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical studies.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Amides
N-(4-Bromophenyl)maleimide (IC₅₀ = 4.37 μM for MGL inhibition) and its halogenated analogs (e.g., 4-fluoro, 4-chloro, and 4-iodophenyl derivatives) exhibit comparable inhibitory potencies, indicating that halogen size minimally impacts activity in this series . This suggests that the 4-bromo substitution in N-(4-bromophenyl)-4-phenoxybutanamide may similarly prioritize electronic effects (e.g., electron-withdrawing capability) over steric factors in interactions with biological targets.
Comparison with N-(4-Methoxyphenyl)butanamide Derivatives 4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide) shares a butanamide core but incorporates a piperidinyl group and methoxy substitution.
Phenoxy vs. Phenyl Linkers
Replacing the phenoxy group in this compound with a phenyl moiety (as in N-(4-bromophenyl)-4-phenylbutanamide, CAS 300727-34-8) reduces oxygen-mediated hydrogen bonding capacity. This modification could affect solubility and intermolecular interactions, as seen in sulfonamide crystals where oxygen atoms participate in non-covalent synthons (e.g., S⋯N interactions at 2.538 Å) .
Physicochemical Properties and Crystallography
Crystal structures of related bromophenyl amides (e.g., 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) reveal planar aromatic systems and intermolecular halogen bonding, which stabilize lattice frameworks .
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